dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
Description
Dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based ester derivative featuring a 2-fluorophenyl substituent at the 1-position and an iodine atom at the 5-position of the pyrazole ring.
Properties
Molecular Formula |
C13H10FIN2O4 |
|---|---|
Molecular Weight |
404.13 g/mol |
IUPAC Name |
dimethyl 1-(2-fluorophenyl)-5-iodopyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C13H10FIN2O4/c1-20-12(18)9-10(13(19)21-2)16-17(11(9)15)8-6-4-3-5-7(8)14/h3-6H,1-2H3 |
InChI Key |
PWOFGVSTZVMGBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1C(=O)OC)C2=CC=CC=C2F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the coupling of the pyrazole ring with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal and Antibacterial Properties
Fluorinated pyrazole derivatives, including dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate, have demonstrated promising antifungal activities against various phytopathogenic fungi. Studies have shown that these compounds can inhibit fungal growth effectively, making them candidates for agricultural applications .
Molecular Docking Studies
Molecular docking simulations have indicated that this compound interacts with key enzymes involved in fungal growth and plant cell wall degradation. The compound's structure allows it to bind effectively to target sites, potentially leading to the development of new antifungal agents .
Antioxidant and Anti-inflammatory Properties
Research into related pyrazole derivatives has revealed their antioxidant and anti-inflammatory capabilities. The presence of specific substituents on the pyrazole ring enhances these properties, suggesting that this compound may also exhibit similar effects .
Synthetic Utility
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further functionalization, which can lead to the development of novel compounds with tailored biological activities. The compound's synthesis typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired product .
Case Study 1: Antifungal Activity Assessment
In a study evaluating the antifungal activity of fluorinated pyrazoles, this compound was tested against several fungal strains. The results indicated significant inhibition rates compared to control groups, highlighting its potential as a fungicidal agent .
Case Study 2: Molecular Docking Analysis
A detailed docking study was conducted to assess the binding affinity of this compound with key enzymes in fungal metabolism. The findings suggested that the compound binds effectively to active sites, which could inform the design of more potent antifungal agents .
Mechanism of Action
The mechanism of action of dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl and iodine substituents can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The ester groups may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Substituent Effects on Crystal Packing and Hydrogen Bonding
a. Halogen and Aryl Substituents
- Dimethyl 1-(3-Chloro-4-Methyl)-1H-Pyrazole-3,4-Dicarboxylate : This analog differs by a 3-chloro-4-methyl substituent. Its crystal structure exhibits C–H⋯O hydrogen bonds forming C(5)C(8)[R₁²(7)] chains , contrasting with cyclic dimers observed in simpler derivatives. The additional chloro group increases steric bulk, altering packing motifs .
- Dimethyl 1-(2-Chlorophenyl)-5-Phenylpyrazole-3,4-Dicarboxylate (CAS: 96722-80-4): Substitution with 2-chlorophenyl and phenyl groups (vs. 2-fluorophenyl and iodine in the target compound) results in distinct electronic and steric profiles.
b. Iodo vs. Bromo/Chloro Substituents
- However, iodine’s larger atomic radius may induce greater steric hindrance and influence π-stacking interactions .
Table 1: Substituent Effects on Hydrogen Bonding and Packing
| Compound | Substituents (Positions) | Hydrogen Bonding Motif | Crystal Packing |
|---|---|---|---|
| Target Compound | 1-(2-Fluorophenyl), 5-Iodo | Not reported (inferred C–H⋯O/F⋯I) | Likely complex motifs |
| Dimethyl 1-(3-Chloro-4-Methyl) Deriv. | 3-Cl, 4-CH₃ | C(5)C(8)[R₁²(7)] chains | Chain-like |
| Dimethyl 5-(4-Bromophenyl)-1-Phenyl | 5-Br, 1-Ph | C–H⋯O simple chains | Isostructural with Cl |
| 1-Cyanomethyl Derivative | 1-Cyanomethyl | R₂²(10) dimers | Centrosymmetric dimers |
Electronic and Reactivity Profiles
- Diethyl 1H-Pyrazole-3,5-Dicarboxylate : Lacking aryl/iodo substituents, this derivative exhibits simpler electronic properties. DFT studies on similar compounds (e.g., diethyl-1H-pyrazole-3,5-dicarboxylate) reveal strong hyperpolarizability, suggesting the target compound’s iodine atom could enhance NLO activity due to increased electron-withdrawing effects .
- 3-(3,4-Dimethoxyphenyl)-5-(2-Fluorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole: Though a dihydro analog, the 2-fluorophenyl group aligns with the target compound.
Bioactivity and Computational Insights
- DFT and NBO Analysis: Studies on diethyl-1H-pyrazole-3,5-dicarboxylate highlight the role of substituents in modulating charge transfer and nonlinear optical (NLO) properties. The iodine atom in the target compound may amplify these effects due to its polarizable electron cloud .
- Molecular Docking : While direct data on the target compound is absent, fluorophenyl-containing analogs (e.g., ’s dihydro pyrazole) show affinity for kinase targets, suggesting the target’s 2-fluorophenyl group could confer similar bioactivity .
Biological Activity
Dimethyl 1-(2-fluorophenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the 2-fluorophenyl and iodo substituents enhances its reactivity and biological profile.
- Molecular Formula : C12H10FINO4
- Molecular Weight : 327.12 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with fluorinated phenyl and iodine sources under controlled conditions. Specific methodologies may vary, but copper-catalyzed reactions are common in the literature .
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit promising antitumor properties. This compound has been evaluated for its effectiveness against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated significant cytotoxic effects. The IC50 values were determined through MTT assays, revealing that the compound effectively inhibited cell proliferation compared to control groups .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis |
| MDA-MB-231 | 12.8 | Inhibition of cell cycle progression |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro.
Research Findings
In an experiment assessing the compound's effect on TNF-alpha and IL-6 production in macrophages, a significant reduction was observed at concentrations above 10 µM .
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 200 | 50 | 75% |
| IL-6 | 150 | 30 | 80% |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The introduction of halogen atoms (fluorine and iodine) is believed to enhance lipophilicity and receptor binding affinity.
Summary of SAR Findings
- Fluoro Group : Increases electron density on the aromatic ring, enhancing interaction with biological targets.
- Iodo Group : Contributes to increased molecular weight and potential for halogen bonding.
- Dicarboxylate Functionality : Provides sites for hydrogen bonding, facilitating interactions with enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
